1,1'-Bis(di-isopropylphosphino)ferrocene palladium dichloride, 98%
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Overview
Description
1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride is an organometallic compound that features a ferrocene backbone with two di-isopropylphosphino groups and a palladium dichloride moiety. This compound is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions, due to its stability and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride can be synthesized through the reaction of 1,1’-bis(di-isopropylphosphino)ferrocene with palladium chloride. The reaction typically takes place in an inert atmosphere to prevent oxidation and is often carried out in solvents such as dichloromethane or toluene. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of 1,1’-bis(di-isopropylphosphino)ferrocene palladium dichloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride undergoes various types of reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura, Heck, Sonogashira, and Stille coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by the palladium center.
Substitution Reactions: It can also undergo substitution reactions where ligands on the palladium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving 1,1’-bis(di-isopropylphosphino)ferrocene palladium dichloride include aryl halides, boronic acids, alkynes, and organostannanes. The reactions are typically carried out under inert atmospheres, with solvents such as toluene, dichloromethane, or ethanol. Catalytic amounts of the compound are used, and reaction temperatures can vary from room temperature to elevated temperatures depending on the specific reaction .
Major Products
The major products formed from these reactions are often biaryl compounds, alkenes, and other complex organic molecules. The specific products depend on the nature of the reactants and the type of reaction being carried out .
Scientific Research Applications
1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1,1’-bis(di-isopropylphosphino)ferrocene palladium dichloride exerts its catalytic effects involves the palladium center. The palladium undergoes oxidative addition with the reactants, followed by transmetalation and reductive elimination steps. These steps facilitate the formation of new bonds between the reactants. The ferrocene backbone provides stability to the catalyst, while the di-isopropylphosphino groups enhance its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene palladium dichloride: Similar in structure but with diphenylphosphino groups instead of di-isopropylphosphino groups.
1,1’-Bis(dicyclohexylphosphino)ferrocene palladium dichloride: Features dicyclohexylphosphino groups, offering different steric and electronic properties.
1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride: Contains di-tert-butylphosphino groups, providing unique reactivity and stability.
Uniqueness
1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride is unique due to its balance of steric bulk and electronic properties provided by the di-isopropylphosphino groups. This balance enhances its effectiveness as a catalyst in various reactions, making it a versatile and valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C22H36Cl2FeP2Pd |
---|---|
Molecular Weight |
595.6 g/mol |
InChI |
InChI=1S/2C11H18P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*5-10H,1-4H3;2*1H;;/q;;;;;+2/p-2 |
InChI Key |
UXOSTJATWDHIKQ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.Cl[Pd]Cl.[Fe] |
Origin of Product |
United States |
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